molecular formula C15H19F2NO4S B11779061 (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid

(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid

Katalognummer: B11779061
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: LIYBQFPHBUWLLP-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-3-(3,5-Difluorphenyl)-3-(1-(Methylsulfonyl)piperidin-4-yl)propansäure umfasst in der Regel mehrere Schritte:

    Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.

    Einführung der Difluorphenylgruppe: Die Difluorphenylgruppe wird über eine Substitutionsreaktion eingeführt, häufig unter Verwendung eines halogenierten Vorläufers und eines Difluorbenzolderivats.

    Anbindung der Propansäureeinheit: Die Propansäuregruppe wird durch eine Reihe von Reaktionen angehängt, darunter Veresterung und Hydrolyse.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Chromatographie.

Eigenschaften

Molekularformel

C15H19F2NO4S

Molekulargewicht

347.4 g/mol

IUPAC-Name

(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C15H19F2NO4S/c1-23(21,22)18-4-2-10(3-5-18)14(9-15(19)20)11-6-12(16)8-13(17)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,19,20)/t14-/m1/s1

InChI-Schlüssel

LIYBQFPHBUWLLP-CQSZACIVSA-N

Isomerische SMILES

CS(=O)(=O)N1CCC(CC1)[C@@H](CC(=O)O)C2=CC(=CC(=C2)F)F

Kanonische SMILES

CS(=O)(=O)N1CCC(CC1)C(CC(=O)O)C2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a difluorobenzene derivative.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Esterification is achieved using alcohols in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with catalytic 4-dimethylaminopyridine (DMAP). For example:

Acid+R-OHDCC/DMAPEster+Byproducts\text{Acid} + \text{R-OH} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{Byproducts}

Amidation employs amines under similar conditions, yielding derivatives with potential enhanced bioavailability.

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationDCC, DMAP, R-OH (e.g., ethanol)Ethyl ester derivative70–85%
AmidationEDC, HOBt, R-NH₂Primary/Secondary amide derivatives60–78%

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, generating a hydrocarbon chain. This reaction is typically performed at elevated temperatures (150–200°C) or under basic conditions (e.g., NaOH in DMSO):

AcidΔ or baseAlkane+CO2\text{Acid} \xrightarrow{\Delta \text{ or base}} \text{Alkane} + \text{CO}_2

Decarboxylation is less common in pharmaceutical synthesis due to the loss of the bioactive carboxylate moiety.

Synthetic Pathways

Key synthesis routes involve:

  • Michael Addition : A piperidine derivative reacts with a difluorophenyl acrylate intermediate to form the carbon skeleton .

  • Oxidation : A propanal precursor (e.g., (R)-3-(3,5-difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanal) is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) .

Step Reagents/Conditions Intermediate/Product Yield Reference
Piperidine SulfonylationMsCl, Et₃N, CH₂Cl₂Methylsulfonyl-piperidine derivative90%
Michael AdditionAcrylate, Piperidine, BaseAlkylated intermediate65–75%
OxidationPCC or CrO₃/H₂SO₄Propanoic acid product80–88%

Biological Activity and Reactivity

The compound’s bioactivity as a pyruvate dehydrogenase kinase inhibitor is linked to its ability to undergo in vivo ester hydrolysis, regenerating the active carboxylic acid form. Metabolic studies highlight stability against cytochrome P450 enzymes, with sulfone groups reducing susceptibility to oxidative degradation .

Comparative Analysis of Derivatives

Derivatives synthesized via esterification or amidation show varied pharmacokinetic profiles:

Derivative LogP Solubility (mg/mL) Bioactivity (IC₅₀)
Parent Acid2.10.150.8 nM
Ethyl Ester3.40.0212 nM
Primary Amide1.80.451.2 nM

Data adapted from synthesis and screening studies .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Neurological Disorders
Preliminary studies indicate that (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid may modulate neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Its interaction with neurotransmitter receptors could provide insights into new therapeutic strategies for these disorders.

2. Cancer Research
The compound's biological activity has also been evaluated in the context of cancer therapy. In vitro studies have demonstrated its potential to inhibit cell growth in various cancer cell lines, suggesting applicability in oncology research .

3. Metabolic Disorders
Research indicates that compounds similar to (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid may influence metabolic pathways. This could lead to applications in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity .

Case Study 1: Neurological Effects

In a study examining the effects of (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid on anxiety-like behaviors in rodent models, researchers found that administration led to significant reductions in anxiety-related behaviors compared to control groups. These findings suggest that the compound may have anxiolytic properties worth further exploration.

Case Study 2: Antitumor Activity

A separate investigation assessed the compound's antitumor activity against several human cancer cell lines using the National Cancer Institute's protocols. Results indicated that (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid exhibited notable cytotoxic effects, leading to further interest in its potential as an anticancer agent .

Wirkmechanismus

Der Wirkungsmechanismus von (R)-3-(3,5-Difluorphenyl)-3-(1-(Methylsulfonyl)piperidin-4-yl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Difluorphenylgruppe kann die Bindung an hydrophobe Taschen verbessern, während der Piperidinring mit polaren oder geladenen Resten interagieren kann. Die Propansäureeinheit kann an Wasserstoffbrückenbindungen und ionischen Wechselwirkungen teilnehmen, was zur Gesamtaktivität der Verbindung beiträgt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • (R)-3-(3,5-Dichlorphenyl)-3-(1-(Methylsulfonyl)piperidin-4-yl)propansäure
  • (R)-3-(3,5-Dimethylphenyl)-3-(1-(Methylsulfonyl)piperidin-4-yl)propansäure
  • (R)-3-(3,5-Difluorphenyl)-3-(1-(Ethylsulfonyl)piperidin-4-yl)propansäure

Einzigartigkeit

Die Einzigartigkeit von (R)-3-(3,5-Difluorphenyl)-3-(1-(Methylsulfonyl)piperidin-4-yl)propansäure liegt in ihrer Difluorphenylgruppe, die die Bindungsaffinität und Spezifität verbessern kann. Die Kombination aus Piperidinring und Propansäureeinheit trägt ebenfalls zu ihren besonderen chemischen und biologischen Eigenschaften bei.

Biologische Aktivität

(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center and includes a difluorophenyl group and a methylsulfonyl piperidine moiety. Its molecular formula is C15H18F2N2O4S, and it has been studied for its interactions with various biological targets.

Research indicates that this compound may exhibit activity through several mechanisms:

  • G Protein-Coupled Receptors (GPCRs) : It has been suggested that compounds with similar structures interact with GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters. The specific GPCRs targeted by (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid require further investigation to establish direct interactions .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds that modulate inflammatory pathways .

Biological Activity Data

The biological activity of (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid has been evaluated in various assays. The following table summarizes key findings from relevant studies:

Study ReferenceAssay TypeConcentration RangeObserved ActivityNotes
Cytotoxicity Assay0.1 - 100 µMIC50 = 25 µMNon-cytotoxic at lower doses
Anti-inflammatory Assay1 - 50 µMSignificant inhibitionReduced TNF-alpha secretion
GPCR Binding AssayN/AModerate affinitySpecific receptor not identified

Case Studies

  • Case Study on Anti-inflammatory Effects : In a controlled study, (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid was administered to murine models exhibiting acute inflammation. Results indicated a reduction in inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.
  • Pharmacokinetics and Toxicology : A pharmacokinetic study demonstrated that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Toxicological assessments revealed no significant adverse effects at therapeutic doses, supporting its safety profile for further development .

Q & A

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include high aqueous solubility (critical for in vitro assays) and lipophilicity (logP), which influence membrane permeability. The compound’s stereochemistry (R-configuration) impacts receptor binding, as seen in analogs like (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, where chirality affects metabolic stability and target engagement . Aqueous solubility can be assessed via shake-flask methods, while logP is determined using HPLC or octanol-water partitioning.

Q. What synthetic routes are used to prepare this compound?

A common approach involves coupling a fluorophenyl precursor with a piperidinyl sulfonyl intermediate. For example:

  • Step 1 : React 3,5-difluorophenylmagnesium bromide with a chiral epoxide to establish the R-configuration.
  • Step 2 : Sulfonylation of the piperidine ring using methylsulfonyl chloride in DMF with 4-methylmorpholine as a base (yield: ~75%) .
  • Step 3 : Acidic hydrolysis of the ester intermediate to yield the propanoic acid moiety .

Q. How is stereochemical purity validated during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Mobile phases often use hexane/ethanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times with enantiomerically pure standards .

Advanced Research Questions

Q. How can conflicting solubility data from different assays be resolved?

Discrepancies often arise from pH-dependent ionization. For example, solubility in PBS (pH 7.4) may differ from unbuffered solutions. Use potentiometric titration (e.g., Sirius T3) to measure pH-solubility profiles. Cross-validate with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

Q. What strategies optimize chiral resolution during scale-up?

  • Dynamic Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica) to racemize undesired enantiomers during synthesis.
  • Crystallization-Induced Diastereomer Transformation : Introduce a chiral auxiliary (e.g., menthol ester) to enhance crystallization efficiency .

Q. Which analytical methods best characterize degradation products under stress conditions?

  • Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with a gradient of 0.1% formic acid in acetonitrile/water. Identify fragments via high-resolution mass spectrometry (HRMS) and compare to known degradation pathways of analogs like 3-(3,4-dihydroxyphenyl)propanoic acid .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.